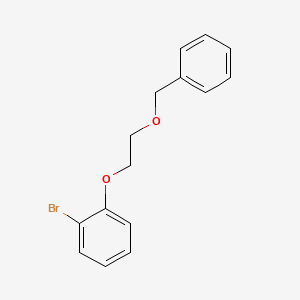

1-(2-(苄氧基)乙氧基)-2-溴苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

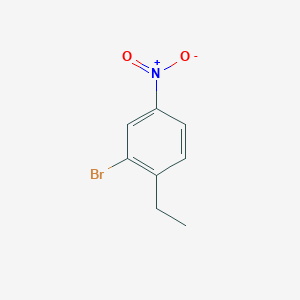

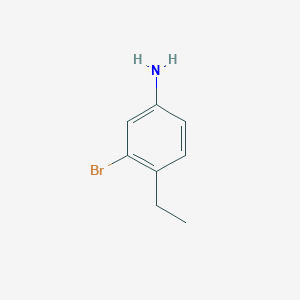

The synthesis of brominated aromatic compounds can involve various strategies. For instance, the synthesis of 1-bromo-2-ethoxycyclopropanes is achieved by lithiating an ethyl vinyl ether-dibromocarbene adduct with butyllithium in tetrahydrofuran at low temperatures, followed by reaction with electrophiles . This method demonstrates the utility of brominated intermediates in synthesizing complex structures like juvenile hormone and terpenoids. Similarly, the synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benzyloxy)-2-bromomethyl)benzenes is facilitated by KHSO4 catalysis under solvent-free conditions, highlighting a green and economical approach to brominated benzene derivatives .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and is often characterized using various spectroscopic techniques. For example, the structure of 2-bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. The synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes is an example of a reaction that forms multiple C-C bonds in a single step . The stability of the aryl-nickel(II) complex intermediate plays a crucial role in this reaction. Additionally, the Horner-Wittig-Emmons reaction is used to synthesize a green light-emitting monomer from 2,5-dimethoxy-4-bromophenyl aldehyde, demonstrating the application of brominated compounds in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their synthesis and molecular structure. For instance, the solid-state structure of 1,2-dimethoxybenzene was determined by X-ray crystallography, revealing the orientation of methoxy groups . The electronic properties of dibenzopentalenes with various functional groups were consistent with theoretical calculations and showed amphoteric redox properties . These properties are significant for the application of such compounds in electronic devices.

科学研究应用

合成化学和分子修饰

- 1-(2-(苄氧基)乙氧基)-2-溴苯可作为合成复杂分子的前体。例如,它参与合成联苯羧酸,作为吲哚C-H键的选择性官能化的质子穿梭体,提高了特定底物的产率和选择性(Pi et al., 2018)。此外,它在KHSO4催化合成氧基双苯和苄氧基苯的无溶剂条件下使用,代表了一种绿色和经济的转化方法(Joshi, Suresh & Adimurthy, 2013)。

生物等效类似物的制备

- 在药物化学中,这种化合物被用于合成生物等效的秋水仙碱类似物,为新治疗分子的开发提供了潜力。合成涉及Corey–Chaykovsky环氧化和Friedel–Crafts分子内环化等步骤(Shishov et al., 2014)。

相转移催化和超声辐照

- 该化合物参与利用相转移催化剂和超声辐照的合成方法。这种方法对亲核取代反应有益,展示了催化剂量、搅拌速度和超声频率等因素对反应转化率的重要性(Wang & Rajendran, 2007)。

宿主-客体化学和分子识别

- 在包含复合物和分子识别的研究中,研究1-(2-(苄氧基)乙氧基)-2-溴苯的衍生物,以了解宿主-客体系统中的结合行为和能量变化,这对传感器技术和药物递送系统等领域具有影响(Song et al., 2008)。

光刺激自由基反应

- 该化合物用于光刺激自由基反应,揭示了反应机制和环状产物的形成。这在合成复杂有机分子中具有相关性,展示了不同芳基团和反应条件在产物产率和选择性中的作用(Vaillard, Postigo & Rossi, 2004)。

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, depending on their specific structure and functional groups .

Mode of Action

The mode of action of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is likely to involve a combination of reactions. One such reaction could be the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s plausible that this compound could influence various biochemical pathways due to its potential to form carbon–carbon bonds via the suzuki–miyaura cross-coupling .

Pharmacokinetics

The presence of the benzyloxy group could potentially influence its solubility and permeability, thereby affecting its bioavailability .

Result of Action

The compound’s potential to form carbon–carbon bonds via the suzuki–miyaura cross-coupling could result in the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene could be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes that could interact with 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene .

属性

IUPAC Name |

1-bromo-2-(2-phenylmethoxyethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBUJRPCJIWYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626300 |

Source

|

| Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene | |

CAS RN |

223555-55-3 |

Source

|

| Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。